molecular formula C7H14N2O B1271917 cis-2-Aminocyclohexanecarboxamide CAS No. 24717-01-9

cis-2-Aminocyclohexanecarboxamide

Cat. No. B1271917
CAS RN: 24717-01-9
M. Wt: 142.2 g/mol
InChI Key: DXNKJRKPVQVDJW-RITPCOANSA-N
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Description

cis-2-Aminocyclohexanecarboxamide is a compound of interest in various fields of chemistry and pharmacology. It is a structural isomer of the amino acid and is known for its presence in several biologically active molecules and potential use in peptide chemistry . The compound has been studied for its ability to form helical foldamers, which are structures that mimic the folding patterns of proteins . Additionally, it has been investigated as a building block in the synthesis of potential metabolites and antidotes for anticholinesterase poisoning [3, 9].

Synthesis Analysis

The synthesis of cis-2-Aminocyclohexanecarboxamide and its derivatives has been approached through various methods. An efficient synthesis that outperforms traditional methods in peptide chemistry has been described, offering a faster and higher yielding route to both cis- and trans-2-aminocyclohexanecarboxamides . Another study presented a seven-step synthetic route to potential Neramexane metabolites, starting from isophorone . Additionally, an improved synthesis of related compounds, such as cis,cis-1,3,5-triaminocyclohexane, has been reported, which could serve as a platform for the development of gallium radiopharmaceuticals .

Molecular Structure Analysis

The molecular structure of cis-2-Aminocyclohexanecarboxamide and its stereoisomers has been explored in several studies. The absolute configurations of related cis- and trans-enantiomers have been determined, providing insight into their three-dimensional arrangement . The conformational preferences of these molecules have been shown to be significant in the design of helical foldamers, with cis-2-Aminocyclohexanecarboxamide demonstrating a similar preference to its analogs .

Chemical Reactions Analysis

cis-2-Aminocyclohexanecarboxamide undergoes various chemical reactions that have been characterized. For instance, the conversion of stereoisomeric 2-amino-1-carbamoylcyclohexane derivatives into other complex structures has been described . The formation and characterization of multicomponent equilibrium systems derived from related cis- and trans-1-aminomethylcyclohexane diols have also been studied, revealing complex tautomeric systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-2-Aminocyclohexanecarboxamide are closely related to its molecular structure and the reactions it undergoes. The chirality of the molecule and its derivatives plays a crucial role in its reactivity and the control of stereochemistry in catalytic reactions . The asymmetric Strecker synthesis of related diamino acids has been achieved, highlighting the importance of solvent influence and temperature in the hydrolysis of nitriles to carboxamides .

Scientific Research Applications

Synthesis and Derivatives

  • Enhanced Synthesis Methods : A new approach to synthesize cis- and trans-2-aminocyclohexanecarboxamides and their N-substituted derivatives has been developed, offering faster production and higher yields than traditional methods. This advancement significantly contributes to the production of various previously unknown derivatives of cis- and trans-2-aminocyclohexanecarboxylic acid (Göndös, Szécsényi, & Dombi, 1991).

Chemical Properties and Reactions

  • Pd(II)-catalyzed Synthesis : Research on the Pd(II)-catalyzed intramolecular oxidative cyclization of cis- and trans-N-allyl-2-aminocyclohexanecarboxamides led to the development of efficient syntheses for cyclohexane-fused pyrimidin-4-ones and 1,5-diazocin-6-ones. This study also unveiled a significant solvent effect on regio- and diastereoselectivity, as well as the discovery of a novel Pd(II)-mediated domino oxidation and oxidative amination reaction (Balázs et al., 2009).

Applications in Peptide Chemistry

  • Peptide Oligomers : A study on (1R,2S)-2-Aminocyclohexanecarboxylic acid (cis-ACHC), a preorganized β-amino acid, explored its conformational behavior in homooligomers, β-peptides, and α/β-peptides. It was found that these oligomers adopt extended conformations rather than folded ones in solution, providing insights into peptide structure and design (Choi et al., 2013).

Therapeutic Applications

  • Matrix Metalloproteinase Inhibitors : cis-2-Aminocyclohexylcarbamoylphosphonic acid (cis-ACCP) has shown potential as an orally active antimetastatic matrix metalloproteinase-2 selective inhibitor. In vivo studies revealed its effectiveness in reducing metastasis formation in mice, along with a non-toxic profile and specific pharmacokinetic properties (Hoffman et al., 2008).

Safety And Hazards

“Cis-2-Aminocyclohexanecarboxamide” can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle the compound with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

(1R,2S)-2-aminocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNKJRKPVQVDJW-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Aminocyclohexanecarboxamide

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Fitz, K Lundell, F Fülöp, LT Kanerva - Tetrahedron: Asymmetry, 2006 - Elsevier
Candida antarctica lipase B (CAL-B)-catalyzed N-acylation with 2,2,2-trifluoroethyl butanoate in solvent mixtures of tert-butyl methyl ether and tert-amyl alcohol was used to prepare all …
Number of citations: 8 www.sciencedirect.com
AE Szabó, G Stájer, P Sohár, R Sillanpää… - Acta Chemica …, 1995 - researchgate.net
… 1 was reacted with cis-2-aminocyclohexylmethanamine" (2) which was obtained from cis-2aminocyclohexanecarboxamide" on reduction with lithium aluminium hydride (LAH). This …
Number of citations: 12 www.researchgate.net
WLF Armarego, T Kobayashi - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
3,4,5,6,7,8-Hexahydroquinazoline, obtained by catalytic reduction of 5,6,7,8-tetrahydroquinazoline, was slowly oxidised by air to the starting material in chloroform solution, but in …
Number of citations: 10 pubs.rsc.org
RN Lima, CS dos Anjos, EVM Orozco, ALM Porto - Molecular Catalysis, 2019 - Elsevier
… A similar procedure was carried out using cis-2-aminocyclohexanecarboxamide and resulted in (1S,2R)-amide in a good conversion and enantioselectivity (c = 9–59%, 56–96% ee, …
Number of citations: 64 www.sciencedirect.com
WLF Armarego, T Kobayashi - Journal of the Chemical Society C …, 1969 - pubs.rsc.org
trans-Decahydroquinazoline was obtained by stereoselective reduction of 5,6,7,8-tetrahydroquinazoline with sodium and ethanol. The stereoselectivity was confirmed by authentic …
Number of citations: 22 pubs.rsc.org
T Kobayashi - 1970 - search.proquest.com
The present work describes studies in the synthesis, properties and stereochemistry of hydroquinazolines containing the basic skeleton of the nerve poison Tetrodotoxin, and of related …
Number of citations: 2 search.proquest.com

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